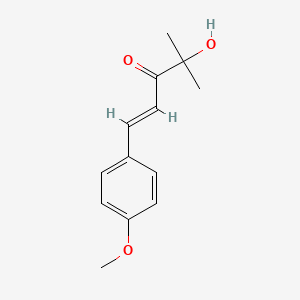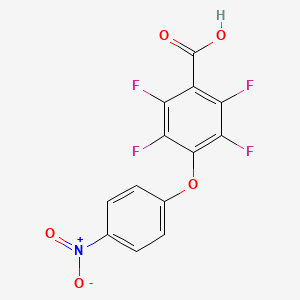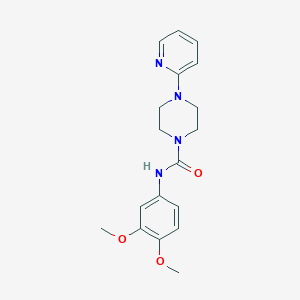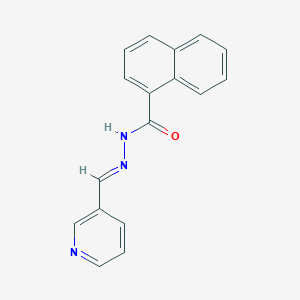
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, also known as IMCNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nitrobenzoate family, which has been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the disruption of cellular processes. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including:
1. Further studies on the mechanism of action of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including its interaction with enzymes and cellular processes.
2. Exploration of the potential therapeutic applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including its use as an antibacterial and anticancer agent.
3. Development of new synthetic methods for 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, to improve its purity and yield.
4. Investigation of the potential toxicity of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in various fields, including medicine, agriculture, and industry. The synthesis method of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is simple and efficient, and the compound has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate.
Synthesemethoden
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate can be synthesized using a simple and efficient method that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-isopropyl-3-methylphenol in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent. Some of the scientific research applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate are:
1. Enzyme Inhibition: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
2. Antibacterial Activity: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the development of new antibiotics.
3. Anticancer Activity: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)14-6-5-13(8-11(14)3)23-17(20)12-4-7-15(18)16(9-12)19(21)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOPQQUSBXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)

![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)




![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)